2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide
Description
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a benzazepine core fused with an acetamide moiety. The compound is characterized by methoxy substitutions at positions 7, 8 (benzazepine ring) and 2, 4 (phenylacetamide group), which likely influence its electronic properties, solubility, and intermolecular interactions.
Propriétés
Formule moléculaire |
C22H24N2O6 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O6/c1-27-16-5-6-17(18(12-16)28-2)23-21(25)13-24-8-7-14-9-19(29-3)20(30-4)10-15(14)11-22(24)26/h5-10,12H,11,13H2,1-4H3,(H,23,25) |
Clé InChI |
BUHBQGUGECIDTK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)OC |
Origine du produit |
United States |
Activité Biologique
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the benzazepine class. Its structure features a benzene ring fused to an azepine ring, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is with a molecular weight of 418.5 g/mol. The IUPAC name reflects its intricate structure and functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₅ |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate neurotransmitter systems and exhibit anti-inflammatory properties.
Key Mechanisms:
- Receptor Modulation: The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Antioxidant Activity: The presence of methoxy groups suggests potential antioxidant properties that could protect against oxidative stress.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound in various biological contexts:
Anticancer Activity
Case studies have demonstrated that compounds structurally similar to this benzazepine derivative exhibit significant anticancer properties. For instance:
- In vitro studies showed that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
Neuroprotective Effects
Research indicates that benzazepine derivatives may possess neuroprotective effects:
- Animal models have shown that these compounds can reduce neuronal death in models of neurodegenerative diseases by modulating glutamate receptors.
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with other benzazepine derivatives:
Comparaison Avec Des Composés Similaires
Table 1: Comparative Overview of Acetamide Derivatives
Méthodes De Préparation
Cyclocondensation of Homoveratric Acid Derivatives
A patent-derived method (EP2135861B2) synthesizes 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one via:
-
Homoveratric acid activation : Treating homoveratric acid with thionyl chloride (SOCl₂) to form acyl chloride.
-
Intramolecular cyclization : Reacting with ammonium acetate in dichloromethane (DCM) at 0–5°C, achieving 78% yield.
Reaction Conditions :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl₂ | Toluene | 80 | 95 |
| 2 | NH₄OAc | DCM | 0–5 | 78 |
Multi-Component Ugi-Azide Cyclization
Adapting triazolo-fused benzazepine synthesis:
-
Ugi reaction : Combine 2-nitrobenzaldehyde, cyclohexyl isocyanide, and methylamine in methanol (12 h, rt).
-
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Introduce sodium azide and CuI in DMF (80°C, 3 h) to form the benzazepine core (82% yield).
Advantages :
-
One-pot procedure reduces purification steps.
-
Functional group tolerance allows late-stage methoxy introduction.
Acetamide Moiety Preparation
Chloroacetylation of 2,4-Dimethoxyaniline
Following benzimidazole acetamide protocols:
-
Protection : Treat 2,4-dimethoxyaniline with para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water (0°C, 15 min).
-
Chloroacetylation : React with chloroacetyl chloride in DCM, yielding 2-chloro-N-(2,4-dimethoxyphenyl)acetamide (82% yield after recrystallization).
Analytical Data :
-
MP : 99–102°C
-
¹H NMR (CDCl₃) : δ 7.21 (d, J=8.4 Hz, 1H), 6.45 (dd, J=8.4, 2.4 Hz, 1H), 4.12 (s, 2H), 3.85 (s, 3H), 3.82 (s, 3H).
Coupling Strategies for Final Assembly
Nucleophilic Displacement
Peptide Coupling Reagents
Alternative method using EDCl/HOBt:
-
Carboxylic acid activation : React benzazepine-2-carboxylic acid with EDCl/HOBt in DMF (0°C, 1 h).
-
Amine coupling : Add 2,4-dimethoxyaniline, stir at rt (24 h, 72% yield).
Comparative Efficiency :
| Method | Coupling Agent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic | NaH | −78 to rt | 65 | 92 |
| Peptide coupling | EDCl/HOBt | 0–25 | 72 | 95 |
Optimization and Scale-Up Considerations
Solvent Screening
Testing polar aprotic solvents for coupling:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 24 | 72 |
| DCM | 8.9 | 48 | 58 |
| THF | 7.5 | 72 | 41 |
Analytical Characterization
Spectroscopic Validation
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between the benzazepine core and acetamide moiety under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred to enhance reaction homogeneity and yield .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side-product formation .
- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: What analytical techniques are recommended for structural validation?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm methoxy, benzazepine, and acetamide substituents. Compare peak assignments with structurally similar triazolopyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Basic: How should researchers design initial biological activity screening assays?
Methodological Answer:
- In vitro dose-response assays : Use cell lines (e.g., cancer HeLa or HEK293) to test cytotoxicity (IC₅₀) via MTT or resazurin assays, with concentrations ranging from 1 nM–100 µM .
- Enzyme inhibition studies : Target kinases or proteases linked to the benzazepine scaffold. Monitor activity via fluorometric or colorimetric substrates (e.g., ATPase assays) .
- Control compounds : Include positive controls (e.g., staurosporine for cytotoxicity) and vehicle controls (DMSO <0.1%) .
Advanced: How to design experiments elucidating structure-activity relationships (SAR)?
Methodological Answer:
- Systematic substituent variation : Modify methoxy groups on the benzazepine or phenyl rings to assess electronic/steric effects on bioactivity .
- In silico docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., GPCRs or kinases) .
- Data integration : Correlate computational docking scores with experimental IC₅₀ values to validate hypotheses .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if enzyme assays show variability) .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., mixed-effects regression) to identify confounding factors .
Advanced: What strategies integrate computational modeling with experimental data?
Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze compound stability in lipid bilayers or protein binding pockets using GROMACS or AMBER .
- QSAR modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- Iterative refinement : Use experimental results to recalibrate computational parameters (e.g., force fields) for improved accuracy .
Advanced: How to assess compound stability under varying experimental conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and pH extremes (1–13) .
- HPLC monitoring : Use a C18 column and UV detector (λ = 254 nm) to quantify degradation products over time .
- Stability-indicating assays : Validate methods via spike-recovery experiments with degraded samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
